molecular formula C21H19N3OS3 B2615874 6-methyl-3-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 1114603-39-2

6-methyl-3-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2615874
CAS No.: 1114603-39-2
M. Wt: 425.58
InChI Key: MXGCOIJUTRNORI-UHFFFAOYSA-N
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Description

The compound 6-methyl-3-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a thiazolo[4,5-d]pyrimidinone derivative characterized by:

  • Methyl substitution at position 4.
  • 4-Methylphenyl substitution at position 2.
  • A [(2-methylphenyl)methyl]sulfanyl group at position 3.
  • A thione (S=) moiety at position 2.

Structural analogs highlight the importance of substituent modifications on physicochemical properties and activity .

Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS3/c1-13-8-10-16(11-9-13)24-18-17(28-21(24)26)19(25)23(3)20(22-18)27-12-15-7-5-4-6-14(15)2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGCOIJUTRNORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=CC=C4C)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the methylphenyl and methylphenylmethylsulfanyl groups. Common reagents used in these reactions include sulfur-containing compounds, aromatic aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-methyl-3-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-methyl-3-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiazolo[4,5-d]pyrimidinone Derivatives
Compound Name/Identifier Substituents (Positions 3, 5, 6) Key Structural Differences Synthesis Method (Reference)
5-Methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (CAS 141622-32-4) 3-Phenyl, 5-unsubstituted, 6-methyl Lacks the 5-[(2-methylbenzyl)sulfanyl] group Commercial synthesis (Hairui Chemical)
6-Ethyl-5-[(2-oxo-2-(p-tolyl)ethyl)thio]-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one 3-Phenyl, 5-[(p-tolyl-oxoethyl)thio], 6-ethyl Ethyl at C6; oxoethyl-thio at C5 Not specified (Fig. 18)
5-[(2-(4-Chlorophenyl)-2-oxoethyl)thio]-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one 3-Phenyl, 5-[(chlorophenyl-oxoethyl)thio], 6-methyl Chlorophenyl-oxoethyl-thio at C5 Not specified (Fig. 19)

Key Observations :

  • The 5-[(2-methylbenzyl)sulfanyl] group in the target compound introduces steric bulk and lipophilicity compared to simpler thioethers or oxoethyl-thio groups in analogs .
  • Methyl vs. ethyl at C6 : Ethyl substitution (as in ) may enhance metabolic stability but reduce solubility compared to methyl .
Pyrrolo/Thieno-Fused Derivatives
  • Thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidinone : Features a triazolo-thieno-pyrimidine system, which alters electronic distribution and hydrogen-bonding capacity.

Substituent Impact on Properties

Substituent Position Target Compound Analogous Compounds Implications
C3 4-Methylphenyl Phenyl (), 4-Methoxyphenyl () Electron-donating groups (e.g., methyl, methoxy) enhance lipophilicity and π-stacking .
C5 [(2-Methylphenyl)methyl]sulfanyl Oxoethyl-thio (), unsubstituted () Bulky aryl-sulfanyl groups may hinder enzymatic degradation but reduce aqueous solubility.
C6 Methyl Ethyl (), isopropyl () Smaller alkyl groups (methyl) improve solubility but may lower metabolic stability.

Research Findings and Data Gaps

  • Crystallographic Data: Compound 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one () was characterized via single-crystal X-ray diffraction (R factor = 0.082), highlighting the utility of SHELX software () for structural validation.

Biological Activity

The compound 6-methyl-3-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a member of the thiazolopyrimidine family known for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₉N₃OS₂
  • Molecular Weight : 365.49 g/mol

The compound features a complex structure with multiple aromatic rings and sulfur-containing functional groups which contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The presence of sulfur and nitrogen in the structure enhances their interaction with microbial enzymes and cellular components .

Anti-inflammatory Effects

Thiazolopyrimidine compounds have been documented to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of thiazolopyrimidines. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies on related structures demonstrated their ability to disrupt mitotic processes in cancer cells .

The precise mechanism by which This compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Cell Cycle Disruption : It may interfere with the normal progression of the cell cycle in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Thiazolopyrimidine Core : Initial steps focus on forming the thiazolopyrimidine backbone using sulfur-containing reagents.
  • Functionalization : Subsequent reactions introduce methylphenyl and methylphenylmethylsulfanyl groups through electrophilic substitution reactions.

Reaction Conditions

Common reagents include:

  • Sulfur-containing compounds for thiazole formation.
  • Aromatic aldehydes for functionalization.
  • Catalysts to facilitate reactions under optimized conditions .

Case Studies and Research Findings

Several studies have documented the biological activity of related thiazolopyrimidine derivatives:

  • Antimicrobial Study : A derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) in the range of 15–30 µg/mL .
  • Anti-inflammatory Research : Another study reported a significant reduction in edema in animal models when treated with thiazolopyrimidine derivatives.
  • Anticancer Activity : A derivative was found to induce apoptosis in A549 lung cancer cells with an IC50 value of 10 µM .

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